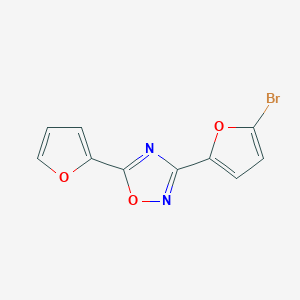

![molecular formula C19H25ClN4O2 B5539570 4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This molecule is part of a class of compounds with potential pharmacological activities. Its structure suggests it could interact with biological targets through multiple points of contact due to its diverse functional groups. This analysis does not cover drug use, dosage, or side effects but focuses on the chemical and physical properties and the synthesis of the compound.

Synthesis Analysis

The synthesis of similar bicyclic systems involves cycloaddition reactions followed by reductive opening of the lactone-bridged adducts. This method has been applied to synthesize compounds with potential activity as substance P antagonists, indicating the versatility of this synthetic approach in generating complex molecules with biological activity (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the piperidine ring can adopt twisted chair conformations, while the pyrrolidine ring can have a twisted envelope structure. This conformational flexibility could be crucial for the biological activity of these molecules, as it affects how they interact with their targets (Sundar et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactions include novel carbonylation reactions at a C-H bond in the piperazine ring, facilitated by catalytic amounts of Rh4(CO)12 in the presence of CO and ethylene. This reaction highlights the compound's ability to undergo functionalization through regioselective carbonylation, a valuable property for further derivatization (Ishii et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the utility of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are synthesized through processes that might be analogous to those involving the chemical structure of interest. These compounds have been investigated for their potential as substance P antagonists, indicating their relevance in the development of therapeutic agents targeting the neurokinin-1 (NK1) receptor (Wu et al., 2000).

Potential Therapeutic Applications

A body of research focuses on the development of new compounds with potential therapeutic applications, such as anticancer agents. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring pyridinium and substituted piperazines, have been synthesized and evaluated for their cytotoxicity potential against various cancer cell lines, highlighting the significance of structures related to the chemical of interest in medicinal chemistry (El-Masry et al., 2022).

Molecular Interactions and Drug Delivery

The compound's structural features also play a crucial role in studies exploring molecular interactions and the development of drug delivery systems. For example, research on the molecular interaction of cannabinoid receptor antagonists has shed light on the importance of piperazine derivatives in understanding receptor-ligand interactions, providing insights into the design of receptor-specific therapeutic agents (Shim et al., 2002).

properties

IUPAC Name |

4-[4-(5-chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2/c20-15-5-6-17(21-12-15)22-7-9-23(10-8-22)19(26)14-11-18(25)24(13-14)16-3-1-2-4-16/h5-6,12,14,16H,1-4,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAIIQLVIWJZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5539564.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)